molecular formula C12H17N B13272659 (1R,2S)-2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine

(1R,2S)-2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine

Cat. No.: B13272659
M. Wt: 175.27 g/mol
InChI Key: NPJVJYLURDCJGT-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine is a chiral cyclopropane derivative. This compound features a cyclopropane ring substituted with an amine group and a 4-(propan-2-yl)phenyl group. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific three-dimensional arrangement of the substituents around the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.

Types of Reactions:

    Oxidation: The amine group can undergo oxidation to form the corresponding imine or nitrile derivatives.

    Reduction: The compound can be reduced to form the corresponding cyclopropylamine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: Imine or nitrile derivatives.

    Reduction: Cyclopropylamine derivatives.

    Substitution: Nitro, halo, or sulfonyl derivatives of the phenyl group.

Scientific Research Applications

(1R,2S)-2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.

    Biology: The compound can be used to study the effects of cyclopropane derivatives on biological systems, including enzyme inhibition and receptor binding.

    Industry: The compound can be utilized in the development of agrochemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring’s strained structure allows it to participate in unique binding interactions, while the amine group can form hydrogen bonds and electrostatic interactions with target molecules. The phenyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (1R,2S)-2-[4-(Methyl)phenyl]cyclopropan-1-amine
  • (1R,2S)-2-[4-(Ethyl)phenyl]cyclopropan-1-amine
  • (1R,2S)-2-[4-(tert-Butyl)phenyl]cyclopropan-1-amine

Comparison:

  • Uniqueness: (1R,2S)-2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine is unique due to the presence of the 4-(propan-2-yl)phenyl group, which imparts distinct steric and electronic properties compared to other similar compounds.
  • Reactivity: The compound’s reactivity can differ based on the substituents on the phenyl group, affecting its behavior in chemical reactions and interactions with biological targets.
  • Applications: While similar compounds may share some applications, the specific structure of this compound can make it more suitable for certain research and industrial purposes.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(1R,2S)-2-(4-propan-2-ylphenyl)cyclopropan-1-amine

InChI

InChI=1S/C12H17N/c1-8(2)9-3-5-10(6-4-9)11-7-12(11)13/h3-6,8,11-12H,7,13H2,1-2H3/t11-,12+/m0/s1

InChI Key

NPJVJYLURDCJGT-NWDGAFQWSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@@H]2C[C@H]2N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC2N

Origin of Product

United States

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